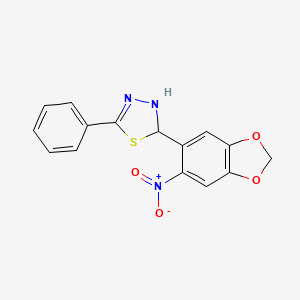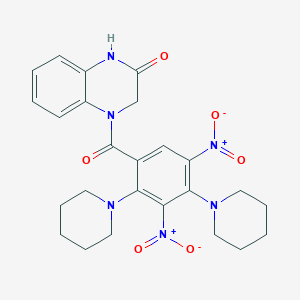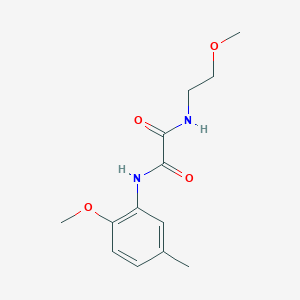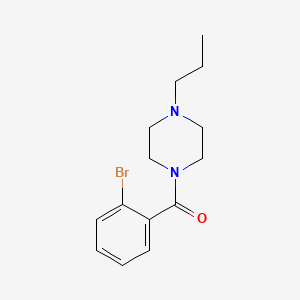![molecular formula C18H16Cl2FNOS B4928541 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries. This compound is commonly known as DCA and has been found to have various biochemical and physiological effects that make it an attractive candidate for further research.
作用機序
The mechanism of action of DCA involves the inhibition of PDK, which leads to the activation of pyruvate dehydrogenase (PDH). PDH is a key enzyme involved in the conversion of glucose to energy in cells. By activating PDH, DCA promotes the conversion of glucose to energy, which leads to the death of cancer cells.
Biochemical and Physiological Effects
DCA has been found to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to the induction of apoptosis. DCA has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
実験室実験の利点と制限
One of the major advantages of using DCA in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using DCA in lab experiments is its poor solubility in water, which makes it difficult to administer.
将来の方向性
There are several future directions for the research on DCA. One of the areas of interest is the development of DCA-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the investigation of the potential side effects of DCA and the development of strategies to minimize these effects. Additionally, further studies are needed to elucidate the exact mechanism of action of DCA and to identify other potential targets for this compound.
合成法
The synthesis of DCA involves the reaction of 3-(4-fluorophenyl)acrylic acid with 2-[(3,4-dichlorobenzyl)thio]ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide as the final product.
科学的研究の応用
DCA has been extensively studied for its potential applications in the medical and pharmaceutical industries. It has been found to exhibit anticancer properties by inhibiting the activity of pyruvate dehydrogenase kinase (PDK), which is a key regulator of glucose metabolism in cancer cells. DCA has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FNOS/c19-16-7-3-14(11-17(16)20)12-24-10-9-22-18(23)8-4-13-1-5-15(21)6-2-13/h1-8,11H,9-10,12H2,(H,22,23)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAXTEYCSMTINS-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3-(4-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)
![N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4928478.png)
![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)

![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)



![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)

![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)